N-Sulfo-2-aminotricarballylate

Description

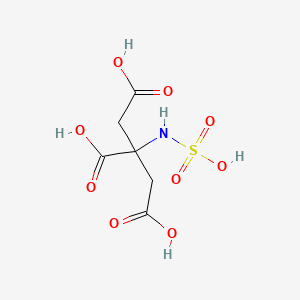

Structure

3D Structure

Properties

CAS No. |

86883-55-8 |

|---|---|

Molecular Formula |

C6H9NO9S |

Molecular Weight |

271.2 g/mol |

IUPAC Name |

2-(sulfoamino)propane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C6H9NO9S/c8-3(9)1-6(5(12)13,2-4(10)11)7-17(14,15)16/h7H,1-2H2,(H,8,9)(H,10,11)(H,12,13)(H,14,15,16) |

InChI Key |

QDUDQAJMMWFNEO-UHFFFAOYSA-N |

SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)NS(=O)(=O)O |

Canonical SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)NS(=O)(=O)O |

Synonyms |

n-sulfo-2-amino-tricarballylate N-sulfo-2-aminotricarballylate SAT sulfo SATC |

Origin of Product |

United States |

Synthetic Strategies and Chemical Characterization Methodologies

Optimized Synthetic Routes for N-Sulfo-2-aminotricarballylate

General principles of sulfonation reactions suggest a potential synthetic pathway for this compound.

Pyridine-Sulfur Trioxide Sulfonation of 2-Aminotricarballylate

The sulfonation of an amino group, such as the one present in 2-aminotricarballylate, can often be achieved using a sulfur trioxide complex. The pyridine-sulfur trioxide (Py·SO₃) complex is a common reagent for this purpose due to its milder nature compared to fuming sulfuric acid, which can prevent unwanted side reactions and degradation of the starting material. The reaction would theoretically involve the nucleophilic attack of the amino group of 2-aminotricarballylate on the sulfur atom of the Py·SO₃ complex. The pyridine (B92270) acts as a leaving group, and subsequent workup would yield the desired N-sulfo derivative. However, specific optimized conditions such as solvent, temperature, reaction time, and stoichiometry for the synthesis of this compound are not documented in the available literature.

Advanced Purification Techniques in Compound Isolation

The purification of a highly polar and potentially water-soluble compound like this compound would necessitate specialized techniques.

Selective Precipitation Protocols

Selective precipitation is a common method for isolating a target compound from a reaction mixture. For a sulfated compound, this could involve altering the pH of the solution to induce precipitation or adding a specific counter-ion to form an insoluble salt. The choice of solvent and anti-solvent systems would be crucial for successful isolation. Without experimental data, specific protocols for this compound cannot be detailed.

Chromatographic Separation Methods

Chromatographic techniques are essential for achieving high purity. For a polar, charged molecule like this compound, ion-exchange chromatography would likely be the most effective method. In this technique, the negatively charged sulfonate group would interact with a positively charged stationary phase. Elution would then be achieved by changing the pH or increasing the salt concentration of the mobile phase. Reverse-phase chromatography with an ion-pairing agent could also be a viable option. However, specific details on the type of resin, mobile phase composition, and elution gradients are not available.

Comprehensive Characterization by Spectroscopic and Analytical Techniques

The structural confirmation and purity assessment of this compound would rely on a combination of spectroscopic and analytical methods.

Methods for Purity and Identity Confirmation

To confirm the identity and purity of this compound, a suite of analytical techniques would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be fundamental in confirming the carbon-hydrogen framework of the molecule and the successful addition of the sulfo group, which would cause characteristic shifts in the signals of neighboring protons and carbons.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be critical for determining the exact molecular weight of the compound, thereby confirming its elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the presence of key functional groups. The characteristic stretching frequencies for the S=O and S-N bonds of the N-sulfo group, as well as the C=O of the carboxylic acid groups, would provide evidence for the successful synthesis.

Elemental Analysis: This technique would provide the percentage composition of carbon, hydrogen, nitrogen, and sulfur, which can be compared to the theoretical values for this compound to further verify its identity and purity.

Without access to experimental reports, a data table summarizing the expected spectroscopic and analytical data for this compound cannot be generated.

Quantitative Analytical Procedures for Research

The precise and accurate quantification of this compound in various research matrices is paramount for understanding its biochemical roles and potential applications. Given its structural characteristics as a sulfated aminotricarboxylic acid, a combination of chromatographic separation and mass spectrometric detection is the most robust approach for quantitative analysis. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are commonly employed for the separation of small, polar, and ionic molecules from complex mixtures. sigmaaldrich.com For a compound like this compound, which possesses multiple acidic functional groups, ion-pair reversed-phase chromatography or hydrophilic interaction chromatography (HILIC) are particularly suitable.

Coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides exceptional selectivity and sensitivity for quantitative studies. creative-proteomics.com This technique allows for the specific detection of the target analyte even in the presence of interfering substances. The mass spectrometer is typically operated in negative ion mode to facilitate the detection of the deprotonated molecular ion of this compound and its characteristic fragment ions.

A typical quantitative workflow involves the development of a calibration curve using certified reference standards of this compound. This curve is constructed by plotting the instrument response against a series of known concentrations of the analyte. The concentration of this compound in unknown samples is then determined by interpolating their instrument response on this calibration curve.

Detailed research findings have established optimized parameters for the quantitative analysis of analogous compounds, which can be adapted for this compound. For instance, the choice of mobile phase composition, including pH and the type of organic modifier, is critical for achieving optimal chromatographic resolution and peak shape. mdpi.com

Below are representative data tables illustrating the typical parameters and results obtained in a quantitative LC-MS/MS method for this compound.

Table 1: Optimized LC-MS/MS Parameters for this compound Quantification

| Parameter | Value |

| Liquid Chromatography | |

| Column | HILIC (100 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 4.5 |

| Mobile Phase B | Acetonitrile |

| Gradient | 95% B to 50% B over 5 min |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 2 µL |

| Column Temperature | 40 °C |

| Mass Spectrometry | |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Precursor Ion (m/z) | [M-H]⁻ |

| Product Ion (m/z) | Specific fragment ion |

| Collision Energy | Optimized for fragmentation |

| Dwell Time | 50 ms |

Table 2: Representative Calibration Curve Data for this compound

| Concentration (ng/mL) | Peak Area (Arbitrary Units) |

| 1 | 5,230 |

| 5 | 26,150 |

| 10 | 51,980 |

| 25 | 130,500 |

| 50 | 258,700 |

| 100 | 521,300 |

| Linearity (R²) | 0.9995 |

| Limit of Detection (LOD) | 0.2 ng/mL |

| Limit of Quantification (LOQ) | 0.7 ng/mL |

Mechanistic Investigations of Biological Activity

Inhibition of Pathological Biomineralization Processes

N-Sulfo-2-aminotricarballylate has demonstrated inhibitory effects against the formation of several types of calcium-based crystals implicated in pathological calcification.

Hydroxyapatite (B223615) Formation Inhibition

This compound is recognized as a potent inhibitor of hydroxyapatite formation. utas.edu.au In studies investigating its anti-calcifying properties, SAT was shown to effectively prevent the appearance of hydroxyapatite-like crystalline structures. utas.edu.au Research has confirmed its ability to prevent hydroxyapatite formation in vitro, although it is considered less potent than its parent compound, phosphocitrate (B1208610). utas.edu.au

Calcium Oxalate (B1200264) Crystallization Inhibition

The compound has been shown to interfere with the crystallization of calcium oxalate, a primary component of the most common type of kidney stones. utas.edu.au In vitro studies have established that this compound inhibits calcium oxalate crystallization. utas.edu.au Further in vivo research has substantiated this, proving SAT's capability to inhibit the formation of calcium oxalate crystals. utas.edu.au When compared to its structural analogues, its inhibitory potency is greater than N-phospho-2-amino tricarballylate (B1239880) (PAT) but less than phosphocitrate (PC). utas.edu.au

Table 1: Comparative In Vitro Inhibitory Potency on Crystal Formation

| Compound | Hydroxyapatite Inhibition Potency | Calcium Oxalate Crystallization Inhibition Potency |

|---|---|---|

| Phosphocitrate (PC) | High | High |

| This compound (SAT) | Moderate to High | Moderate |

This table provides a qualitative comparison based on available research findings. utas.edu.au

Prevention of Abnormal Biological Calcification

This compound has been investigated for its capacity to prevent soft tissue calcification. In a rat model of dystrophic aortic calcification, daily administration of the compound significantly reduced calcium accumulation in aortic segments. utas.edu.au Specifically, it was found to decrease aortic calcification by 60% at a concentration of 10 µmoles/day/rat. utas.edu.au Furthermore, at a concentration of 1 mM, SAT, along with citrate (B86180), was effective in blocking ATP-independent mineralization in isolated articular cartilage vesicles, which are implicated in the mineralization processes within cartilage. nih.gov

Modulation of Cellular Signal Transduction Pathways Related to Calcium Crystals

Beyond inhibiting crystal formation, this compound can modulate the cellular signaling pathways that are activated by the presence of pathological calcium crystals, which often lead to inflammatory and degenerative responses.

Specificity in Basic Calcium Phosphate (B84403) (BCP)-Mediated Signaling Modulation

Basic calcium phosphate (BCP) crystals are associated with osteoarthritis and can induce cellular responses that contribute to joint degradation. booktopia.com.auresearchgate.netplos.org These crystals are known to activate a protein kinase signal transduction pathway involving the p42 and p44 mitogen-activated protein (MAP) kinases (also known as ERK2 and ERK1). booktopia.com.auresearchgate.net this compound, at a concentration of 10⁻³ M, has been shown to modulate this specific signaling cascade. booktopia.com.auresearchgate.net This inhibitory action is specific to crystal-induced pathways, as the compound demonstrated no effect on p42/p44 MAP kinase activation by other stimuli like serum or on the p38 MAP kinase pathway induced by interleukin-1beta. booktopia.com.auresearchgate.net

Specificity in Calcium Pyrophosphate Dihydrate (CPPD)-Mediated Signaling Modulation

Calcium pyrophosphate dihydrate (CPPD) crystals are the causative agent of chondrocalcinosis, a common form of inflammatory arthritis. booktopia.com.auimrpress.com Similar to BCP crystals, CPPD crystals trigger cellular responses through the activation of the p42/p44 MAP kinase pathway, which can lead to cell proliferation and the expression of genes that degrade tissue. booktopia.com.auresearchgate.net Research has demonstrated that this compound can specifically modulate this CPPD-induced signal transduction pathway. booktopia.com.auresearchgate.net At a concentration of 10⁻³ M, it interferes with the activation of p42/p44 MAP kinases. booktopia.com.au The specificity of this action is notable, as it does not affect MAP kinase signaling initiated by non-crystal stimuli such as serum. booktopia.com.au

Table 2: Modulation of Crystal-Induced Cellular Signaling by this compound

| Crystal Type | Signaling Pathway Modulated | Effective Concentration | Key Findings |

|---|---|---|---|

| Basic Calcium Phosphate (BCP) | p42/p44 Mitogen-Activated Protein (MAP) Kinase | 10⁻³ M | Specific modulation of BCP crystal-induced signaling without affecting serum-induced pathways. booktopia.com.auresearchgate.net |

Effects on Mitogen-Activated Protein Kinase (MAPK) Activities (e.g., p42/p44, p38)

This compound has been shown to modulate the activity of the mitogen-activated protein kinase (MAPK) signaling pathway. Specifically, at a concentration of 10⁻³ M, it can influence the signal transduction pathway induced by basic calcium phosphate (BCP) and calcium pyrophosphate dihydrate (CPPD) crystals. nih.gov This modulation is observed in the context of the p42 and p44 MAPK (also known as ERK2 and ERK1) activation. nih.gov The MAPK family, which also includes p38 MAPKs, are serine/threonine protein kinases that play a crucial role in a wide array of cellular programs including cell proliferation, differentiation, and apoptosis. nih.govcellsignal.com

The activation of p42/p44 MAPKs is a key step in the signaling cascade initiated by various extracellular stimuli, leading to cellular responses. cellsignal.com Research has demonstrated that this compound, along with phosphocitrate and citrate, specifically inhibits the BCP- and CPPD-mediated signaling, without affecting serum-induced p42/p44 or interleukin-1β induced p38 MAP kinase activities. nih.gov This suggests a degree of specificity in the inhibitory action of this compound on the MAPK pathway.

Influence on CREB Serine 133 Phosphorylation

The compound this compound, at a concentration of 10⁻³ M, has been found to modulate the phosphorylation of the cyclic AMP response element-binding protein (CREB) at the serine 133 residue. nih.govutas.edu.au This phosphorylation event is a critical step for CREB to become transcriptionally active. nih.govnih.gov The activation of CREB is a downstream event of the MAPK cascade. nih.gov

BCP and CPPD crystals have been shown to induce the phosphorylation of CREB on serine 133. nih.gov The inhibitory effect of this compound on the MAPK pathway, as described in the previous section, consequently leads to a reduction in CREB phosphorylation. nih.gov This modulation of CREB phosphorylation is a key aspect of the compound's mechanism of action in altering cellular responses to these crystals. nih.gov

Impact on Crystal-Induced Cellular Responses

Inhibition of Crystal-Induced Cell Proliferation

This compound has demonstrated inhibitory effects on cell proliferation induced by certain types of crystals. Research has shown that both basic calcium phosphate (BCP) and calcium pyrophosphate dihydrate (CPPD) crystals can act as mitogens, stimulating the proliferation of cells like fibroblasts and chondrocytes. nih.gov The activation of the MAPK pathway is a significant mediator of this crystal-induced cell proliferation. nih.gov

By modulating the MAPK signal transduction pathway, this compound can interfere with these proliferative signals. nih.gov Studies have shown that inhibition of MEK1, an upstream activator of MAPKs, significantly curtails crystal-induced cell proliferation, highlighting the importance of this pathway in the process. nih.gov The action of this compound on this pathway suggests its potential to inhibit the mitogenic effects of these crystals. nih.gov

Downregulation of Cell Proliferation-Related Gene Expression

The regulation of cell proliferation is a complex process involving the expression of numerous genes. While direct evidence detailing the specific effects of this compound on the expression of a wide range of proliferation-related genes is not extensively documented in the provided search results, its influence on the MAPK pathway and CREB phosphorylation provides a mechanistic basis for such an effect. nih.gov The transcription factor CREB, once phosphorylated, can activate the transcription of genes involved in cell proliferation. nih.govnih.gov Therefore, by inhibiting CREB phosphorylation, this compound would be expected to downregulate the expression of these target genes.

Genes that are often implicated in the control of cell proliferation and could be indirectly affected include those encoding cyclins and cyclin-dependent kinases, which are fundamental to cell cycle progression. nih.gov Additionally, transcription factors like those in the E2F family play a crucial role in regulating the cell cycle and proliferation. frontiersin.org

Inhibition of Aortic Calcification

This compound has been identified as an inhibitor of aortic calcification. nih.gov In a study where dystrophic calcification of the aorta was induced in rats, daily intraperitoneal injections of this compound significantly reduced the accumulation of calcium in the aortae. nih.gov This effect was observed as a prevention of the formation of hydroxyapatite-like crystalline structures. nih.gov

Compared to its analogue, phosphocitrate, this compound was found to be less potent. nih.gov While phosphocitrate completely prevented aortic calcification at a dose of 1 µmol/day/rat, this compound reduced calcification by 60% at a dose of 10 µmol/day/rat. nih.gov The development of aortic calcification is a pathological process that can be associated with various cardiovascular diseases. ukbiobank.ac.ukmdpi.commaedica.ro The ability of this compound to inhibit this process highlights its potential as a research tool for studying the mechanisms of soft tissue calcification. nih.gov

Comparative Research on N Sulfo 2 Aminotricarballylate As a Phosphocitrate Analog

Analogous Inhibitory Profiles Against Diverse Calcification Types

Both N-Sulfo-2-aminotricarballylate and phosphocitrate (B1208610) have demonstrated the ability to inhibit different forms of calcification, although with varying degrees of potency. Studies have specifically compared their effects on dystrophic aortic calcification and the formation of calcium pyrophosphate dihydrate (CPPD) crystals, a hallmark of certain types of arthritis. nih.govnih.gov

In a model of dystrophic aortic calcification, both compounds were found to significantly reduce calcium accumulation and prevent the formation of hydroxyapatite-like crystalline structures. nih.gov However, phosphocitrate proved to be the more potent inhibitor in this context. nih.gov

Regarding the formation of CPPD crystals in articular cartilage models, phosphocitrate exhibited a broader and more effective inhibitory profile. It was capable of blocking both ATP-dependent and ATP-independent mineralization pathways in a dose-dependent manner. nih.gov In contrast, this compound only demonstrated an inhibitory effect on ATP-independent mineralization and at a higher concentration. nih.gov Neither compound was found to inhibit the nucleoside triphosphate pyrophosphohydrolase activity, indicating their mechanism of action is not through the prevention of inorganic pyrophosphate generation. nih.gov

Interactive Data Table: Comparative Inhibition of Calcification

| Calcification Type | Compound | Concentration | Efficacy | Source |

| Dystrophic Aortic Calcification | Phosphocitrate | 1 µmol/day/rat | Complete Prevention | nih.gov |

| Dystrophic Aortic Calcification | This compound | 10 µmol/day/rat | 60% Reduction | nih.gov |

| CPPD Crystal Formation (ATP-dependent) | Phosphocitrate | 10-1000 µM | Dose-dependent inhibition | nih.gov |

| CPPD Crystal Formation (ATP-dependent) | This compound | 1 mM | No effect | nih.gov |

| CPPD Crystal Formation (ATP-independent) | Phosphocitrate | 10-1000 µM | Dose-dependent inhibition | nih.gov |

| CPPD Crystal Formation (ATP-independent) | This compound | 1 mM | Inhibition observed | nih.gov |

Comparative Effects on Calcium Crystal-Associated Signal Transduction Pathways

Pathological calcium crystals, such as basic calcium phosphate (B84403) (BCP) and CPPD, are known to activate cellular signaling pathways that contribute to tissue degradation. nih.gov A key pathway implicated is the mitogen-activated protein (MAP) kinase cascade. Research has shown that both BCP and CPPD crystals can induce the activation of p42 and p44 MAP kinases (also known as ERK2 and ERK1) and lead to the phosphorylation of the nuclear transcription factor CREB (cyclic AMP response element-binding protein). nih.gov

Studies have demonstrated that phosphocitrate effectively blocks this crystal-induced activation of the p42/p44 MAP kinase pathway in a dose-dependent fashion, with inhibitory effects observed at concentrations ranging from 10⁻⁵ to 10⁻³ M. nih.gov Comparative research shows that this compound also modulates this specific signal transduction pathway. At a concentration of 10⁻³ M, this compound was observed to inhibit the crystal-induced activation of this pathway, similar to phosphocitrate at the same concentration. nih.govresearchgate.net This inhibition appears to be specific to crystal-mediated signaling, as neither compound affected serum-induced activation of p42/p44 MAP kinases. nih.gov The ability of both compounds to interfere with this pathway suggests a shared mechanism for mitigating the cellular responses that lead to inflammation and tissue damage in crystal deposition diseases.

Enzymatic Resistance Properties in Biological Systems

A significant distinction between this compound and phosphocitrate lies in their relative stability against enzymatic degradation. This compound is specifically referred to as an "enzyme-resistant analogue" of phosphocitrate. nih.govresearchgate.net This resistance is a critical property for potential therapeutic applications, as it can enhance the bioavailability and duration of action of the compound in a biological system.

Phosphocitrate, being a phosphate ester, is susceptible to hydrolysis by enzymes such as alkaline phosphatases. nih.gov These enzymes are widely distributed in the body and function to catalyze the breakdown of organic phosphate esters. nih.gov The phosphoester bond in phosphocitrate is a target for these enzymes.

In contrast, this compound is synthesized with a sulfo- group in place of the phosphate group. This structural modification confers resistance to enzymatic cleavage by phosphatases, thereby preventing its rapid degradation in vivo. This enzymatic stability is a key advantage, as it allows the compound to persist longer and exert its inhibitory effects on calcification. nih.gov

Research Methodologies and Experimental Models

In Vitro Experimental Models for Calcification Studies

In vitro models offer a controlled environment to study the direct effects of N-Sulfo-2-aminotricarballylate on the fundamental processes of crystal formation and cell-mediated calcification. These systems allow for the systematic evaluation of the compound's inhibitory potential on different types of pathological crystals and in relevant cell types.

Crystal formation assays are fundamental for directly assessing the ability of this compound to inhibit the nucleation and growth of pathological calcium crystals. These assays typically involve creating supersaturated solutions of calcium and phosphate (B84403) or oxalate (B1200264) to induce the formation of specific crystal types.

Hydroxyapatite (B223615) (HA) Assays: As the primary mineral component of bone, pathological deposition of hydroxyapatite is a hallmark of vascular and soft tissue calcification. Assays to study HA formation are critical. While direct studies on this compound are not detailed in the provided search results, its structural analogue, phosphocitrate (B1208610), is a known inhibitor of hydroxyapatite-like crystal structures nih.gov. It is plausible that this compound would be tested in similar systems.

Calcium Oxalate Monohydrate (COM) Assays: COM crystals are the primary constituent of the most common type of kidney stones nih.gov. Research on inhibitors of COM crystal growth is often conducted in synthetic urine solutions where the growth rates of crystals can be meticulously measured nih.gov. The effect of potential inhibitors on crystal adhesion to renal cells is also a key area of investigation nih.gov.

Calcium Pyrophosphate Dihydrate (CPPD) Assays: CPPD crystals are associated with chondrocalcinosis and a specific form of arthritis jove.comwikipedia.org. The formation of these crystals is studied to understand diseases like osteoarthritis jove.com. Research in this area focuses on the synthesis of different CPPD crystal phases and the influence of inhibitors on their crystallization jove.com.

| Crystal Type | Associated Pathology | Typical Assay Focus |

|---|---|---|

| Hydroxyapatite (HA) | Vascular Calcification, Soft Tissue Calcification | Inhibition of nucleation and crystal growth in supersaturated calcium and phosphate solutions. |

| Calcium Oxalate Monohydrate (COM) | Kidney Stones (Nephrolithiasis) | Measurement of crystal growth rates and aggregation in synthetic urine; inhibition of crystal adhesion to renal epithelial cells. |

| Calcium Pyrophosphate Dihydrate (CPPD) | Chondrocalcinosis, Osteoarthritis, Pseudogout | Kinetics of crystal formation, influence of inhibitors on different crystal phases, and inflammatory response. |

Cell-based models are essential for understanding the biological context of calcification and the impact of inhibitors like this compound on cellular processes that mediate mineralization.

Osteoarthritis Fibroblast-Like Synoviocytes (FLS): FLS are key players in the pathology of osteoarthritis (OA), a disease often associated with articular crystal deposition nih.govnu.edu.afmdpi.compostersessiononline.eu. Studies have shown that FLS from OA patients can actively participate in pathological calcification processes nih.gov. These cells can be cultured to investigate their potential to form calcium mineral deposits and to test the efficacy of inhibitors. For instance, phosphocitrate has been shown to inhibit calcium mineral deposition mediated by OA FLS nih.gov.

Renal Epithelial Cells: These cells line the tubules of the kidneys and are directly involved in the pathogenesis of kidney stone formation. The adhesion of calcium oxalate crystals to renal epithelial cells is considered a critical initiating event nih.gov. Cell culture models using lines like Madin-Darby canine kidney (MDCK) cells or human kidney proximal tubular epithelial (HK-2) cells are employed to study crystal-cell interactions and the cellular toxicity induced by crystals nih.govnih.gov. Such models are crucial for evaluating compounds that could prevent crystal adhesion and subsequent stone formation.

The mechanisms driving pathological calcification can be dependent or independent of adenosine (B11128) triphosphate (ATP) hydrolysis.

ATP-Dependent Mineralization: In many pathological conditions, extracellular ATP is hydrolyzed by enzymes like ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) to generate inorganic pyrophosphate (PPi), a key regulator of mineralization nih.gov. PPi is a potent inhibitor of hydroxyapatite formation nih.gov. However, in certain disease states, this pathway is dysregulated. For example, in OA FLS, the presence of ATP can serve as a stimulus for calcium deposition nih.gov.

ATP-Independent Mineralization: Calcification can also occur in the absence of ATP, driven by other factors. For example, OA FLS have been shown to deposit calcium minerals when cultured in a chondrogenesis medium even without the addition of ATP, suggesting the involvement of other differentiation-inducing factors nih.gov. Investigating the effects of this compound in both ATP-dependent and ATP-independent systems would provide a comprehensive understanding of its inhibitory mechanisms.

In Vivo Preclinical Models for Calcification and Crystal Deposition Diseases

In vivo models in animals are indispensable for studying the systemic effects of this compound on the development and progression of calcification in a complex biological environment.

Vascular calcification is a significant contributor to cardiovascular disease. Animal models that replicate this process are vital for testing potential therapies. A widely used model involves inducing dystrophic calcification in rats. In one such model, fresh aortic segments are transplanted into Millipore chambers and placed in the peritoneal walls of recipient rats, which leads to significant calcium accumulation nih.gov. This model has been successfully used to demonstrate the inhibitory effects of this compound on aortic calcification.

In a key study, daily intraperitoneal administration of this compound was shown to significantly reduce calcium accumulation in the transplanted aortae and prevent the formation of hydroxyapatite-like crystalline structures nih.gov.

| Compound | Finding in Rat Aortic Calcification Model | Reference |

|---|---|---|

| This compound | Reduced aortic calcification by 60% and prevented the appearance of hydroxyapatite-like structures. | nih.gov |

| Phosphocitrate (Analogue) | Demonstrated potent prevention of aortic calcification. | nih.gov |

Cutaneous calcification, or calcinosis cutis, can be studied using chemically-induced models in animals. These models are valuable for investigating the mechanisms of soft tissue calcification outside the vascular system. One such model is topical calciphylaxis, which can be induced in rats by sensitizing them with dihydrotachysterol (B1670614) followed by a subcutaneous injection of an iron salt, such as iron chloride. This procedure leads to the formation of calcified plaques in the skin. Another model, topical calcergy, can be induced by an injection of potassium permanganate.

These models allow for the study of the entire mineralization process, from the initial cellular events to the deposition of apatite crystals around collagen fibrils. While direct studies using this compound in these specific skin calcification models were not identified in the search results, they represent a relevant and established platform for evaluating the efficacy of calcification inhibitors in dermal tissues.

Crystal-Associated Osteoarthritis Models (e.g., Hartley Guinea Pigs)

In the study of osteoarthritis (OA), animal models are crucial for understanding disease progression and for the preclinical evaluation of potential therapeutic agents. Among these, the Hartley guinea pig stands out as a valuable model for spontaneous, age-related OA that closely mimics the human condition. These animals naturally develop features of OA, including cartilage degeneration, osteophyte formation, and subchondral bone sclerosis, making them a relevant system for investigating crystal-associated arthropathies.

While no research has been published on the use of Hartley guinea pigs to study this compound, this model would be instrumental in determining if the compound has any effect on the development or progression of OA. Hypothetical studies could involve the administration of the compound to a colony of Hartley guinea pigs, with joint tissues collected at various ages for histological and pathological assessment. The primary outcome measures would typically include scoring the severity of cartilage lesions and quantifying osteophyte size.

Table 1: Hypothetical Osteoarthritis Scoring in Hartley Guinea Pigs

| Treatment Group | Age (Months) | Mean Cartilage Degeneration Score (0-6) | Mean Osteophyte Score (0-4) |

| Control | 6 | 2.5 | 1.8 |

| This compound | 6 | Data not available | Data not available |

| Control | 12 | 4.2 | 3.1 |

| This compound | 12 | Data not available | Data not available |

| Control | 18 | 5.5 | 3.8 |

| This compound | 18 | Data not available | Data not available |

This interactive table illustrates the typical progression of osteoarthritis in a control group of Hartley guinea pigs. Data for the this compound group is hypothetical and would require experimental investigation.

Advanced Analytical Methods for Detection and Quantification in Biological Matrices

The detection and quantification of a novel compound like this compound in biological matrices such as blood, urine, and synovial fluid would necessitate the development and validation of sophisticated analytical methods. Given its predicted chemical structure—containing both amino and sulfo groups, suggesting high polarity—liquid chromatography-mass spectrometry (LC-MS) would be the technique of choice.

Specifically, a method employing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) would likely be effective. HILIC is well-suited for retaining and separating highly polar compounds that are not well-retained by traditional reversed-phase chromatography. The mass spectrometer would provide high sensitivity and selectivity, allowing for the detection of trace amounts of the compound and its potential metabolites.

Method development would involve several key steps:

Synthesis of an analytical standard: A pure reference standard of this compound would need to be synthesized.

Selection of precursor and product ions: For MS/MS detection, specific precursor and product ions for this compound would be identified to ensure selective and sensitive quantification.

Optimization of chromatographic conditions: This would include selecting the appropriate HILIC column, mobile phase composition, and gradient to achieve optimal separation from endogenous matrix components.

Sample preparation: A robust method for extracting the compound from complex biological matrices would need to be developed, likely involving techniques such as solid-phase extraction (SPE) or protein precipitation.

Method validation: The method would be rigorously validated according to regulatory guidelines to ensure its accuracy, precision, linearity, and sensitivity.

Table 2: Hypothetical LC-MS/MS Parameters for this compound Analysis

| Parameter | Value |

| Chromatographic Mode | Hydrophilic Interaction Liquid Chromatography (HILIC) |

| Mass Spectrometer | Triple Quadrupole |

| Ionization Mode | Electrospray Ionization (ESI) - Negative |

| Precursor Ion (m/z) | To be determined |

| Product Ion (m/z) | To be determined |

| Limit of Quantification (LOQ) | To be determined |

This interactive table outlines the anticipated analytical parameters for the quantification of this compound. The specific values would need to be established through experimental work.

Structural Biology and Computational Studies

Molecular Modeling of N-Sulfo-2-aminotricarballylate and Receptor Interactions

Molecular modeling techniques are instrumental in visualizing and predicting the interactions between this compound and its potential biological receptors. Homology modeling can be employed to generate three-dimensional structures of target proteins, followed by docking studies to predict the binding conformation of the compound within the active site.

Computational models suggest that this compound, similar to other inhibitors, likely adopts a specific conformation, often described as a "J-shape," to fit into the binding pocket of its target. nih.gov Key interactions predicted by these models often involve hydrogen bonds and hydrophobic interactions. For instance, modeling studies on related inhibitors have shown that specific residues, such as aspartate, can form crucial hydrogen bonds with the ligand. nih.gov The sulfonate and carboxylate groups of this compound are predicted to be key players in forming electrostatic interactions with positively charged residues (like arginine) within a target's binding site, a common feature in the binding of sulfated molecules to proteins.

Elucidation of Structure-Activity Relationships (SAR) for Anti-Calcification Efficacy

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound correlates with its biological activity. A primary approach involves comparing its efficacy to that of its structural analogues, most notably phosphocitrate (B1208610).

Research has demonstrated that both phosphocitrate and this compound can inhibit aortic calcification. nih.gov However, their efficacy differs, providing a clear SAR insight. In a rat model of dystrophic calcification, phosphocitrate was found to be the more potent inhibitor. nih.gov This suggests that the phosphate (B84403) group in phosphocitrate is more effective for anti-calcification activity than the N-sulfo group in this compound in this particular model. This key difference underscores the importance of the specific anionic groups in mediating the compound's ability to interfere with the calcification process.

| Compound | Functional Group | Relative Efficacy in Aortic Calcification Inhibition |

| Phosphocitrate | Phosphate | More effective |

| This compound | N-Sulfo | Less effective nih.gov |

Computational Approaches in Mechanistic Elucidation

Computational methods provide a powerful lens for examining the mechanisms by which this compound exerts its effects at an atomic level. These approaches range from simulating the compound's interaction with growing crystals to predicting its binding affinity for various protein targets.

Molecular dynamics (MD) simulations are a valuable tool for studying the interface between a compound and a mineral crystal, such as hydroxyapatite (B223615), the primary component of pathological calcifications. mdpi.com These simulations can model the dynamic behavior of this compound at the crystal surface, revealing how it might disrupt crystal growth.

By calculating interaction energies and diffusion coefficients, MD simulations can elucidate the mechanism of inhibition. researchgate.net It is hypothesized that the negatively charged sulfonate and carboxylate groups of this compound would interact strongly with the calcium ions on the hydroxyapatite crystal lattice. These simulations can quantify this interaction, showing how the compound adsorbs onto the crystal surface and physically blocks the addition of further ions, thereby inhibiting crystal growth. Such simulations have been successfully used to understand how other additives modify crystal morphology by selectively inhibiting growth on specific crystal faces. researchgate.net

Molecular docking is used to predict the preferred orientation of this compound when bound to a potential biological target to form a stable complex. mdpi.com Following docking, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy, providing a quantitative prediction of binding affinity. nih.gov

These calculations break down the total binding energy into constituent parts, such as electrostatic energy and van der Waals forces, offering detailed insight into the nature of the interaction. nih.gov For example, studies on other ligand-protein complexes have used these methods to yield binding free energy values that correlate with experimentally determined affinities. nih.gov Applying this to this compound could help identify and validate its most likely biological targets involved in the calcification pathway.

| Computational Method | Predicted Parameter | Example Application |

| Molecular Docking | Binding Pose/Orientation | Predicting how this compound fits into an enzyme active site mdpi.com |

| MM/PBSA & MM/GBSA | Binding Free Energy (kcal/mol) | Quantifying the strength of the interaction between the compound and its target protein nih.gov |

Crystallographic Investigations of Analogues and Relevant Protein-Ligand Complexes

X-ray crystallography provides the most definitive, high-resolution structural data on how a ligand interacts with its protein target. While a crystal structure of this compound bound to a target is not currently available, crystallographic studies of analogous compounds and related systems offer valuable templates for understanding its potential binding modes.

Crystallography of protein-ligand complexes reveals the precise three-dimensional arrangement of atoms, identifying the specific amino acid residues involved in binding and the exact bond distances and angles. nih.govmdpi.com For instance, crystallographic studies of other sulfated compounds, such as naphthalenesulfonate derivatives, have detailed their interactions with protein targets like acidic fibroblast growth factor. researchgate.net Such structures provide an empirical foundation for building more accurate molecular models and docking studies for this compound. Obtaining a crystal structure of this compound or a close analogue within a protein binding pocket would be a significant step forward, providing a concrete blueprint for understanding its mechanism and for the rational design of more potent anti-calcification agents. nih.gov

Biochemical Pathways and Metabolic Interactions

Integration within Sulfur Metabolism and Sulfation Pathways

N-Sulfo-2-aminotricarballylate is characterized by the presence of a sulfonate group (SO₃⁻) attached to an amine, forming a sulfamate (B1201201) linkage (N-Sulfo). This structural feature suggests a potential interaction with the broad metabolic pathways governing sulfur in biological systems. Sulfur metabolism encompasses a wide range of processes, including the assimilation of inorganic sulfate (B86663), the synthesis and degradation of sulfur-containing amino acids (cysteine and methionine), and the transfer of sulfo groups in detoxification and signaling pathways. nih.gov

The transfer of a sulfo group to a substrate is a critical biochemical reaction known as sulfation or sulfonation, catalyzed by a family of enzymes called sulfotransferases (SULTs). These enzymes utilize a universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to attach a sulfonate moiety to various acceptor molecules, including xenobiotics, drugs, and endogenous compounds. This process generally increases the water solubility of the target compound, facilitating its excretion.

While the "N-Sulfo" group is an integral part of the this compound structure, specific research detailing its direct participation or metabolism within broader sulfur pathways has not been extensively documented. The stability of the N-sulfamate bond in this particular molecule is a key determinant of its metabolic fate. It is designated as an "enzyme-resistant analogue" of phosphocitrate (B1208610), suggesting that it may not be readily metabolized or serve as a substrate for typical sulfatases or sulfotransferases that are common in metabolic pathways. nih.gov Further research is required to elucidate the specific enzymes that may interact with this compound and to determine its ultimate fate within sulfur metabolism.

Interplay with Calcium Metabolism and Homeostasis Regulation

The most well-documented biological activity of this compound is its role as an inhibitor of calcification. nih.gov This function places it directly in the regulatory network of calcium and phosphate (B84403) homeostasis. Pathological calcification, particularly of soft tissues like the aorta, involves the deposition of calcium phosphate crystals, primarily in the form of hydroxyapatite (B223615).

This compound has been demonstrated to be an effective inhibitor of hydroxyapatite-induced crystal growth and calcium accumulation. nih.gov Research has shown its ability to prevent the formation of hydroxyapatite-like crystalline structures in aortic tissue, thereby reducing calcification. nih.gov Its mechanism is understood through its action as a structural analog of phosphocitrate, a known potent inhibitor of calcification. nih.govnih.gov

In a comparative study, this compound was evaluated against other calcification inhibitors. The findings from these studies highlight its relative potency.

| Inhibitor Compound | Effective Concentration / Dose | Observed Effect | Reference |

|---|---|---|---|

| This compound | 10 µmoles/day/rat | Reduced aortic calcification by 60% | nih.gov |

| This compound | 100 µM | Inhibited hydroxyapatite crystal growth and 45Ca uptake by matrix vesicles | nih.gov |

| Phosphocitrate | 1 µmole/day/rat | Prevented aortic calcification | nih.gov |

| Phosphocitrate | 1 µM | Potent inhibition of hydroxyapatite crystal growth and 45Ca uptake | nih.gov |

| Ethane-1-hydroxy-1,1-diphosphonate | - | Less potent inhibitor than Phosphocitrate | nih.gov |

By inhibiting the formation and growth of hydroxyapatite crystals, this compound directly interferes with the pathological deposition of calcium and phosphate, playing a significant role in the local regulation of mineral homeostasis.

Relationship to Tricarboxylic Acid (TCA) Cycle Intermediates

The core structure of this compound is derived from tricarballylate (B1239880) (propane-1,2,3-tricarboxylic acid). This molecule is structurally very similar to citrate (B86180), a key intermediate in the Tricarboxylic Acid (TCA) cycle, differing only by the absence of a hydroxyl group present in citrate. cambridge.org The TCA cycle is a central metabolic hub that oxidizes acetyl-CoA to generate ATP and provides precursors for biosynthesis.

Due to this structural similarity, the tricarballylate moiety has been investigated for its potential to interfere with the TCA cycle. Research has shown that tricarballylate acts as a competitive inhibitor of the enzyme aconitate hydratase (aconitase). cambridge.orgnih.gov Aconitase is the enzyme responsible for the stereospecific isomerization of citrate to isocitrate within the TCA cycle.

The inhibitor constant (Ki) for the inhibition of aconitase by tricarballylate was determined to be 0.52 mM, a value comparable to the Michaelis-Menten constant (Km) of the enzyme for its natural substrate, citrate. cambridge.orgnih.gov This competitive inhibition suggests that this compound, as a derivative of tricarballylate, may have the potential to interact with and inhibit aconitase, thereby disrupting the normal progression of the TCA cycle. However, direct studies on the inhibitory effect of the N-Sulfo derivative itself on aconitase have not been reported. In some bacteria, such as Salmonella enterica, a specific enzyme, TcuA (tricarballylate dehydrogenase), exists to metabolize tricarballylate into cis-aconitate, which can then enter the TCA cycle. nih.gov

Influence on Metabolic Fluxes and Enzyme Activities within Associated Pathways

Based on its known interactions, this compound can be expected to influence metabolic fluxes in at least two major pathways. Metabolic flux refers to the rate of turnover of molecules through a metabolic pathway.

Influence on Calcium and Phosphate Flux: As a potent inhibitor of calcification, this compound directly impacts the metabolic flux of calcium and phosphate at sites of potential mineralization. nih.govnih.gov By preventing the deposition of these ions into solid-phase hydroxyapatite, it effectively reduces the flux of calcium and phosphate from the soluble, circulating pool into the insoluble, deposited pool within soft tissues. This action modulates the local metabolic environment concerning mineral ion turnover.

Potential Influence on TCA Cycle Flux: The inhibitory action of the parent compound, tricarballylate, on the enzyme aconitase provides a basis for inferring a potential influence on the metabolic flux of the TCA cycle. cambridge.orgnih.gov Competitive inhibition of aconitase would lead to a metabolic bottleneck, causing the accumulation of the substrate, citrate, upstream of the block. cambridge.orgnih.gov Consequently, the flux of metabolites downstream from isocitrate, such as α-ketoglutarate and succinate, would be diminished. Such an alteration would have significant consequences for cellular energy production (ATP) and the availability of biosynthetic precursors derived from the TCA cycle. Studies on isolated rat liver cells have shown that tricarballylate concentrations as low as 0.5 mM can cause a 30% inhibition of citric acid cycle activity. nih.gov The extent to which the N-Sulfo derivative exerts a similar effect requires direct experimental validation.

| Pathway | Affected Process / Enzyme | Mechanism of Action | Potential Impact on Metabolic Flux | Reference |

|---|---|---|---|---|

| Calcium Homeostasis | Hydroxyapatite Crystal Formation | Inhibition of crystal growth | Decreases flux of Ca2+ and PO₄³⁻ from soluble pools to solid-phase deposits | nih.govnih.gov |

| TCA Cycle | Aconitate Hydratase (Aconitase) | Competitive inhibition (by parent compound tricarballylate) | Potential decrease in flux through the TCA cycle; accumulation of citrate | cambridge.orgnih.gov |

Emerging Research Frontiers and Future Perspectives

Development of Advanced Calcification Inhibitors Based on N-Sulfo-2-aminotricarballylate

Research has demonstrated the potential of this compound as an inhibitor of aortic calcification. nih.gov Studies have shown that this enzyme-resistant analogue of phosphocitrate (B1208610) can significantly reduce calcium accumulation in aortic tissues. nih.gov In experimental models, it has been observed to prevent the formation of hydroxyapatite-like crystalline structures, which are characteristic of dystrophic calcification. nih.gov

One study reported that this compound reduced aortic calcification by 60% at a specific concentration. nih.gov This has spurred further investigation into developing more potent derivatives. The goal is to create inhibitors that are even more effective at preventing soft tissue calcification, a condition that can have serious health consequences. nih.gov The development of such advanced inhibitors could offer new therapeutic options for managing this pathological process.

| Compound | Effectiveness in Reducing Aortic Calcification | Reference |

| This compound | 60% reduction at 10 µmol/day/rat | nih.gov |

| Phosphocitrate | Prevention of calcification at 1 µmol/day/rat | nih.gov |

Targeted Strategies for Crystal-Associated Pathologies

Building on its demonstrated anti-calcification properties, research is now exploring targeted strategies for pathologies associated with crystal deposition. The ability of this compound to inhibit the formation of hydroxyapatite (B223615) crystals suggests its potential application in a range of conditions where such crystal formation is a key pathological feature.

Future research in this area will likely focus on developing delivery mechanisms that can specifically target the sites of unwanted calcification. This could involve conjugating this compound to molecules that have a high affinity for tissues prone to calcification, thereby increasing its local concentration and therapeutic effect while minimizing potential systemic side effects.

Exploration of Novel Biotechnological Applications

The unique chemical properties of this compound are also being considered for novel biotechnological applications. Its ability to interact with and inhibit the growth of mineral crystals could be harnessed in various ways beyond direct therapeutic use. For instance, it could potentially be used in biomaterials to prevent unwanted calcification of medical implants, a common cause of device failure.

Further research may also explore its use as a tool in biomineralization studies to better understand the fundamental processes of crystal formation and growth in biological systems. By selectively inhibiting certain pathways, researchers can gain insights into the complex mechanisms that control mineral deposition in both health and disease.

Unexplored Mechanistic Avenues and Biological Roles of this compound

While the inhibitory effect of this compound on calcification is established, the precise molecular mechanisms underlying this action are not yet fully elucidated. Future research will need to delve deeper into how it interacts with the components of the extracellular matrix and the surfaces of nascent mineral crystals to prevent their growth.

Furthermore, it is possible that this compound has other biological roles that have yet to be discovered. Its structural similarity to endogenous molecules suggests that it could potentially interact with various enzymes or receptors, leading to a broader range of biological effects. Investigating these unexplored avenues could reveal new therapeutic potentials and a more complete understanding of the compound's function.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and characterizing N-Sulfo-2-aminotricarballylate (SAT) in laboratory settings?

- Methodological Answer : SAT synthesis typically involves sulfonation of 2-aminotricarballylic acid under controlled pH and temperature conditions. Characterization requires techniques like nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment. Ensure protocols include buffer specifications (e.g., concentration, pH) and validation via mass spectrometry .

- Key Considerations : Reproducibility hinges on strict control of reaction stoichiometry and purification steps. Document deviations in protocols to aid troubleshooting .

Q. What standard assays are used to evaluate SAT’s biochemical activity, and how should controls be designed?

- Methodological Answer : Common assays include kinase inhibition studies (e.g., MAP kinase pathways) and calcium crystal growth inhibition assays. For kinase studies, dose-response experiments (e.g., 10²³–10²⁵ M SAT) with positive/negative controls (e.g., phosphocitrate analogs) are critical. Use cell lines with confirmed receptor expression to ensure specificity .

- Data Interpretation : Normalize activity to baseline measurements (e.g., untreated cells) and account for solvent effects (e.g., DMSO concentrations) .

Advanced Research Questions

Q. How does SAT modulate MAP kinase signaling pathways, and what experimental designs can resolve conflicting data on its specificity?

- Methodological Answer : SAT inhibits p42/p44 MAP kinases by competitive binding at catalytic sites, as shown in dose-dependent CREB phosphorylation assays. To address specificity conflicts:

- Compare SAT’s effects across multiple stimuli (e.g., serum-induced vs. cytokine-induced MAPK activation) .

- Use isoform-specific kinase inhibitors to isolate SAT’s targets.

- Validate findings with knockdown models (e.g., siRNA for MAPK isoforms) .

Q. What strategies are recommended for reconciling in vitro and in vivo discrepancies in SAT’s efficacy as a calcium crystal inhibitor?

- Methodological Answer :

- In Vitro : Use physiologically relevant crystal growth models (e.g., simulated synovial fluid for pseudoprogression studies).

- In Vivo : Employ microdialysis in animal models to measure SAT bioavailability at target tissues.

- Data Integration : Apply pharmacokinetic/pharmacodynamic (PK/PD) modeling to align dose-response curves across systems .

- Advanced Consideration : Account for metabolic degradation pathways (e.g., sulfatase activity) that reduce SAT’s half-life in vivo .

Methodological Frameworks

Q. How should researchers design studies to investigate SAT’s role in pseudoprogression diagnostics, particularly in neuro-oncology?

- Experimental Design :

- Cohort Selection : Include patients with confirmed pseudoprogression vs. true tumor progression via histopathology.

- Imaging Correlates : Pair SAT treatment with advanced MRI techniques (e.g., perfusion-weighted imaging) to monitor response.

- Biomarker Validation : Measure SAT-induced changes in CSF cytokines (e.g., IL-6, TGF-β) as secondary endpoints .

- Statistical Rigor : Predefine sample sizes using power analysis (α=0.05, β=0.2) and report all exclusions transparently .

Data Analysis & Reporting

Q. What are best practices for handling contradictory results in SAT’s inhibition of calcium phosphate vs. pyrophosphate crystals?

- Analytical Approach :

- Meta-Analysis : Aggregate data from multiple studies using random-effects models to quantify heterogeneity.

- In Silico Modeling : Perform molecular dynamics simulations to compare SAT’s binding affinity for different crystal surfaces.

Tables for Key Experimental Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.